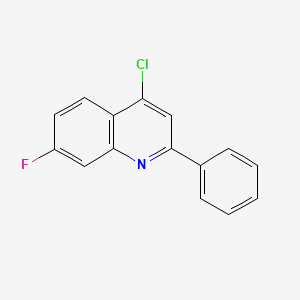

4-Chloro-7-fluoro-2-phenylquinoline

Description

4-Chloro-7-fluoro-2-phenylquinoline (CAS: 954225-43-5) is a halogen-substituted quinoline derivative with the molecular formula C₁₅H₉ClFN and a molecular weight of 257.695 g/mol. It is synthesized via a high-yield route (≈87% yield) involving palladium-catalyzed cross-coupling reactions, as reported by LookChem . The compound is commercially available with purities ranging from 95% to 97%, depending on the supplier . Its structural uniqueness arises from the chloro (Cl) and fluoro (F) substituents at positions 4 and 7, respectively, and a phenyl group at position 2 of the quinoline scaffold. These substitutions influence its electronic properties, solubility, and reactivity, making it a candidate for pharmaceutical and materials science applications.

Properties

CAS No. |

954225-43-5 |

|---|---|

Molecular Formula |

C15H9ClFN |

Molecular Weight |

257.69 g/mol |

IUPAC Name |

4-chloro-7-fluoro-2-phenylquinoline |

InChI |

InChI=1S/C15H9ClFN/c16-13-9-14(10-4-2-1-3-5-10)18-15-8-11(17)6-7-12(13)15/h1-9H |

InChI Key |

IRHSNTHKWSQAQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)F)C(=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-fluoro-2-phenylquinoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloroaniline with 2-fluorobenzaldehyde under acidic conditions to form an intermediate, which is then cyclized to yield the desired quinoline derivative . Another approach involves the use of 4-chloro-2-fluoroaniline and benzaldehyde in the presence of a catalyst to facilitate the cyclization reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-fluoro-2-phenylquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4th position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

Cross-Coupling Reactions: The fluorine atom at the 7th position can participate in cross-coupling reactions with organometallic reagents to form various derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Cross-Coupling: Palladium catalysts and ligands are typically used in cross-coupling reactions.

Major Products:

Nucleophilic Substitution: Substituted quinolines with various functional groups at the 4th position.

Oxidation: Quinoline N-oxides.

Cross-Coupling: Fluorinated quinoline derivatives with diverse substituents at the 7th position.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-7-fluoro-2-phenylquinoline involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound has been shown to inhibit enzymes such as topoisomerase II, which is involved in DNA replication and cell division.

Apoptosis Induction: It induces apoptosis in cancer cells by activating specific signaling pathways and causing DNA fragmentation.

Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The pharmacological and chemical behavior of 4-Chloro-7-fluoro-2-phenylquinoline is best understood by comparing it to structurally related quinoline derivatives. Key analogues include:

Key Observations :

- Electron-Withdrawing Effects: The 7-fluoro group in this compound increases electrophilicity at the quinoline core compared to non-fluorinated analogues like 4-Chloro-2-phenylquinoline. This enhances susceptibility to nucleophilic aromatic substitution (NAS) reactions, a trait less pronounced in 7-chloro derivatives .

- Bioactivity : Fluorine at C7 may reduce antimalarial activity compared to 7-chloro analogues, as observed in chloroquine derivatives. The 7-fluoro group’s smaller size and higher electronegativity alter drug-receptor interactions .

- Synthetic Challenges : Fluorine substitution introduces synthetic hurdles, such as side reactions during amine coupling, necessitating optimized reaction conditions compared to chloro analogues .

Physicochemical and Pharmacokinetic Comparisons

- Metabolic Stability : The 7-fluoro group may confer resistance to oxidative metabolism compared to 7-hydrogen or 7-methoxy analogues .

Commercial and Research Relevance

- Availability: this compound is listed by specialty suppliers like Bio-Vin Research Laboratories , whereas analogues like 4-Chloro-6-(trifluoromethyl)quinoline are less accessible .

- Therapeutic Potential: While 7-chloro quinolines dominate antimalarial research, 7-fluoro derivatives are explored for antibacterial and kinase inhibition applications due to altered steric and electronic profiles .

Biological Activity

4-Chloro-7-fluoro-2-phenylquinoline (CAS No. 954225-43-5) is a heterocyclic compound belonging to the quinoline family, characterized by its unique substitution pattern, which includes a chlorine atom at the 4-position, a fluorine atom at the 7-position, and a phenyl group at the 2-position. This structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C15H10ClFN. The presence of halogen substituents enhances its stability and reactivity, allowing for various chemical reactions, including nucleophilic substitutions and oxidative transformations.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It inhibits key enzymes such as topoisomerase II, which plays a crucial role in DNA replication and cell division.

- Apoptosis Induction : The compound can trigger apoptosis in cancer cells through the activation of specific signaling pathways, leading to DNA fragmentation.

- Antimicrobial Activity : It disrupts microbial cell membranes and inhibits essential metabolic enzymes, resulting in cell death.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by targeting molecular pathways involved in cell cycle regulation and apoptosis induction. For instance, it has been observed to reduce cell viability in breast cancer and leukemia models.

Antimicrobial Properties

The compound demonstrates notable antibacterial and antifungal activities. It has been reported to be effective against several bacterial strains, including resistant strains, as well as various fungi. The mechanism involves disrupting the integrity of microbial membranes and inhibiting critical enzymatic functions necessary for microbial survival.

Antileishmanial Activity

In studies focusing on leishmaniasis, derivatives of quinoline compounds similar to this compound have shown promising results. These compounds were effective in reducing parasite load in mouse models with leishmaniasis, indicating potential for therapeutic use against this disease .

Antiviral Activity

Preliminary investigations have indicated that certain derivatives may possess antiviral properties, particularly against viruses associated with co-infections. The exact mechanisms remain under investigation but suggest interference with viral replication processes .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other quinoline derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Fluoro-2-phenylquinoline | Fluorine at the 6-position instead of 7 | Moderate antibacterial activity |

| 7-Chloro-2-phenylquinoline | Chlorine at the 7-position instead of 4 | Reduced anticancer efficacy |

| 4-Bromo-7-fluoro-2-phenylquinoline | Bromine at the 4-position | Similar but less stable than the target compound |

| 5-Fluoro-2-(4-methoxyphenyl)quinoline | Fluorine at the 5-position | Enhanced solubility but varied biological effects |

This comparison highlights how specific substitutions can significantly alter biological activities and reactivity profiles.

Case Studies

- Anticancer Studies : A study evaluating the effects of this compound on breast cancer cells showed that treatment led to a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 20 µM across different cell lines. The compound induced apoptosis as confirmed by flow cytometry analysis.

- Antimicrobial Efficacy : In vitro assays demonstrated that this compound exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Candida albicans in the range of 5 to 15 µg/mL, showcasing its potential as an antimicrobial agent.

- Leishmaniasis Model : In vivo studies using BALB/c mice infected with Leishmania species showed that administration of related quinoline compounds led to an over 80% reduction in parasite burden when treated with doses equivalent to those used for established antileishmanial therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.